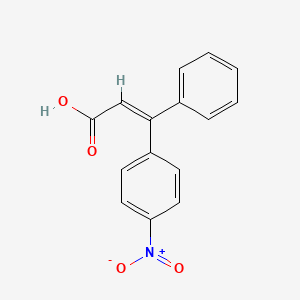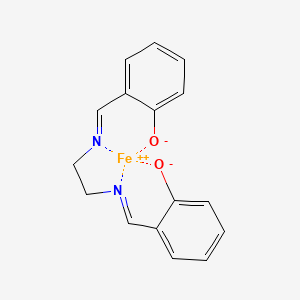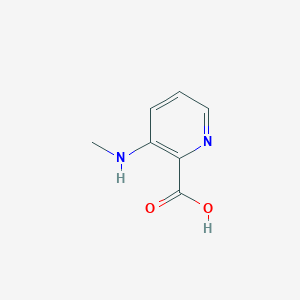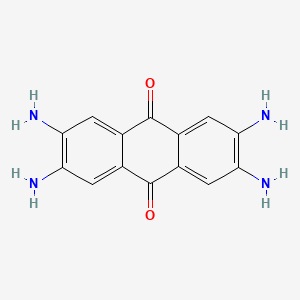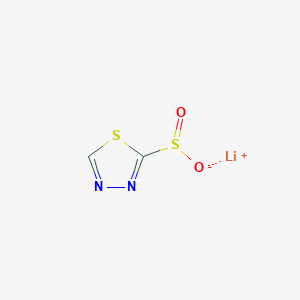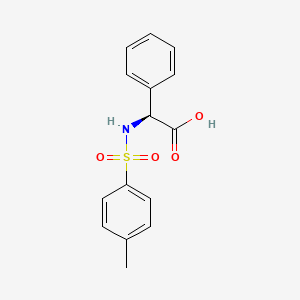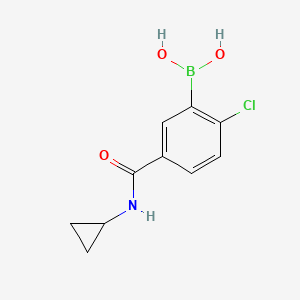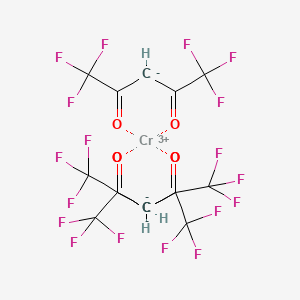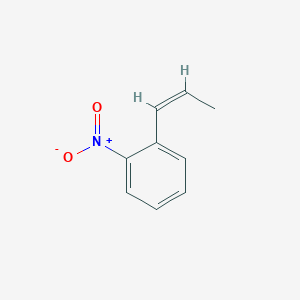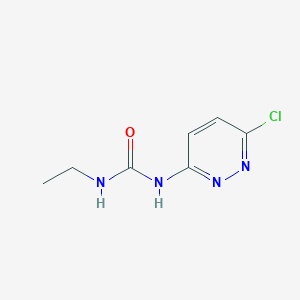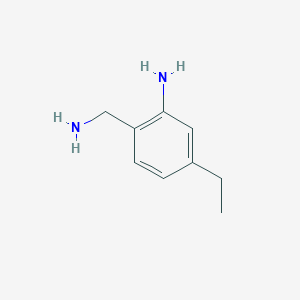
2-(Aminomethyl)-5-ethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-5-ethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an amino group (-NH2) attached to a benzene ring, which also contains an ethyl group (-C2H5) and a methyl group (-CH2-) attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Aminomethyl)-5-ethylaniline can be synthesized through several methods. One common approach involves the reductive amination of 5-ethyl-2-nitrobenzaldehyde with formaldehyde and ammonia. The reaction typically requires a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) under mild conditions.
Another method involves the alkylation of 2-(aminomethyl)aniline with ethyl bromide in the presence of a base such as sodium hydroxide. This reaction proceeds via nucleophilic substitution, where the amino group attacks the ethyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and alkylation reactions are commonly employed, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-ethylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
2-(Aminomethyl)-5-ethylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor to drugs with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-ethylaniline involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)aniline: Lacks the ethyl group, resulting in different chemical and physical properties.
5-Ethyl-2-nitroaniline: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
2-(Aminomethyl)-5-methylaniline:
Uniqueness
2-(Aminomethyl)-5-ethylaniline is unique due to the presence of both an amino group and an ethyl group on the aromatic ring. This combination of functional groups imparts specific chemical properties, making it a valuable compound for various applications in organic synthesis, pharmaceuticals, and materials science.
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-(aminomethyl)-5-ethylaniline |
InChI |
InChI=1S/C9H14N2/c1-2-7-3-4-8(6-10)9(11)5-7/h3-5H,2,6,10-11H2,1H3 |
InChI Key |
AGTCJCYZHJSOKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


